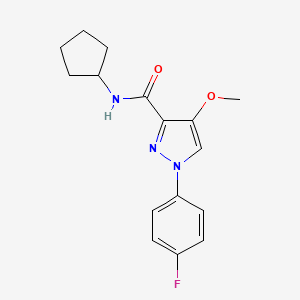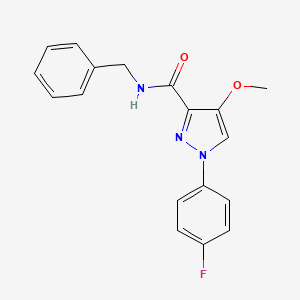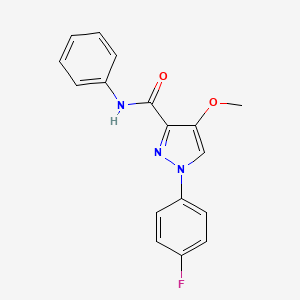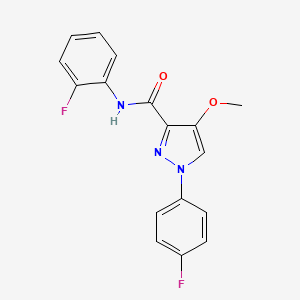![molecular formula C19H18FN3O3 B6529801 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1020454-80-1](/img/structure/B6529801.png)
1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond . The presence of fluorophenyl and methoxyphenyl groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as mass spectrometry, NMR spectroscopy, and X-ray diffraction analysis . These techniques can provide information about the molecular weight, the connectivity of atoms, and the 3D arrangement of atoms in the molecule.Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide, also known as F5069-0044 or VU0633102-1, are currently unknown. The compound belongs to the class of organic compounds known as phenylpyrazoles
Mode of Action
Phenylpyrazoles generally interact with their targets by binding to them, leading to changes in the targets’ function . The exact nature of these interactions and the resulting changes for F5069-0044 are subjects of ongoing research.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-25-16-9-3-13(4-10-16)11-21-19(24)18-17(26-2)12-23(22-18)15-7-5-14(20)6-8-15/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMWRDGDZBVMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B6529746.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)


![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529794.png)
![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529808.png)

